molecular formula C7H6O B14599092 Tricyclo[4.1.0.02,7]hept-4-en-3-one CAS No. 58987-16-9

Tricyclo[4.1.0.02,7]hept-4-en-3-one

Cat. No.: B14599092
CAS No.: 58987-16-9
M. Wt: 106.12 g/mol
InChI Key: BVLLUVMUVJPECP-UHFFFAOYSA-N
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Description

Historical Context and Discovery of the Tricyclo[4.1.0.02,7]hept-4-en-3-one Skeleton

The initial synthesis and characterization of the this compound skeleton, also known by the trivial name "tropovalene," was a significant achievement in the study of polycyclic compounds. The first documented synthesis was reported by Prinzbach, Babsch, and Fritz in 1976 through the thermolysis of 7-quadricyclanone. oup.comacs.orgresearchgate.net This pioneering work, published in Tetrahedron Letters, laid the foundation for future investigations into this intriguing molecular architecture. acs.orgresearchgate.netthieme-connect.de

Significance of this compound as a Strained Organic System

The significance of this compound in organic chemistry stems directly from its highly strained tricyclic framework. This strain imparts unique structural and electronic properties to the molecule, making it an exceptional platform for studying fundamental chemical principles.

Tricyclic Ring System Characteristics and Research Implications

The study of this tricyclic system has provided valuable insights into the behavior of strained σ-bonds and their interaction with adjacent π-systems. Spectroscopic data, including 13C-NMR, have been instrumental in characterizing the electronic structure and confirming the substantial interaction between the bicyclo[1.1.0]butane and enone moieties. oup.com This interaction influences the chemical and physical properties of the molecule, including its reactivity and spectral characteristics. The investigation of derivatives, such as 1,2-bis(trimethylsilyl)this compound, has further illuminated the effects of substituents on the strained framework and the stability of cationic intermediates. oup.comoup.com

The research on this and related tricyclo[4.1.0.02,7]heptane systems has implications for understanding reaction mechanisms, particularly rearrangements and cycloadditions involving strained rings. For instance, the stereoselectivity of reactions at the central bicyclobutane bond has been a subject of detailed study. researchgate.net

Role as a Model Compound for Studying Structural Properties and Reactivity Patterns

One of the most defining characteristics of this compound is its propensity to undergo thermal rearrangement. Upon heating, it undergoes an unusual bond reorganization to yield bicyclo[3.2.0]hepta-3,6-dien-2-one. researchgate.netrsc.org This transformation is a classic example of the relief of ring strain driving a chemical reaction.

The mechanism of this thermal isomerization has been a subject of considerable interest, with studies suggesting the involvement of a biradical intermediate. The activation energy for this process provides a quantitative measure of the kinetic stability of the strained tricyclic system. The study of this rearrangement, along with related thermal isomerizations of other tricyclo[4.1.0.02,7]heptane derivatives, has contributed significantly to the broader understanding of pericyclic reactions and the behavior of molecules under thermal stress. nih.govthieme-connect.deresearchgate.net

The unique reactivity of this compound makes it an excellent model for exploring the chemistry of strained molecules. Its reactions provide a window into how strain can be harnessed to drive the formation of less strained, more complex molecular architectures. The compound and its derivatives have been utilized in various transformations, including photochemical and transition metal-promoted isomerizations, further highlighting their versatility as model systems in organic synthesis. oup.comoup.com

Compound Name Synonym CAS Number
This compoundTropovalene58987-16-9
Bicyclo[3.2.0]hepta-3,6-dien-2-oneNot available
7-QuadricyclanoneNot available
4-Acetoxybicyclo[3.2.0]hept-6-en-2-oneNot available
1,2-Bis(trimethylsilyl)this compoundNot available
Bicyclo[1.1.0]butane157-33-5
Cyclopentenone930-30-3
Tricyclo[4.1.0.02,7]heptane278-99-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58987-16-9

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

tricyclo[4.1.0.02,7]hept-4-en-3-one

InChI

InChI=1S/C7H6O/c8-4-2-1-3-5-6(3)7(4)5/h1-3,5-7H

InChI Key

BVLLUVMUVJPECP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2C3C1C32

Origin of Product

United States

Synthetic Methodologies for Tricyclo 4.1.0.02,7 Hept 4 En 3 One and Its Precursors

Classical Total Synthesis Approaches to the Tricyclo[4.1.0.02,7]hept-4-en-3-one Skeleton

The strained tricyclic framework of this compound, also known as tropovalene, has been a subject of interest for synthetic chemists. Its construction necessitates carefully planned multi-step sequences that can build the requisite ring systems and incorporate the desired functionality.

Multistep Organic Pathways for this compound Synthesis

The synthesis of the this compound skeleton often begins with more readily available starting materials, which are then elaborated through a series of chemical transformations. One reported approach involves the synthesis of 1,2-bis(trimethylsilyl)this compound from 4-acetoxy-2-cyclopenten-1-one and bis(trimethylsilyl)acetylene (B126346). oup.comoup.com This method highlights the use of silyl (B83357) groups to influence the reactivity and stability of intermediates. Another strategy relies on the thermolysis of 7-quadricyclanone to yield the parent tricycloheptenone. oup.com Additionally, an alternative synthesis has been developed from 4-acetoxybicyclo[3.2.0]hept-6-en-2-one, which utilizes an oxa-di-π-methane rearrangement. oup.com

Specific Reaction Sequences for this compound Formation

The formation of the tricyclic system can be achieved through specific and sequential reactions that construct the bicyclobutane and cyclopentenone moieties.

A key synthetic strategy involves the 1,4-addition of a nucleophile to a bicyclic precursor. For instance, a synthetic method for the this compound skeleton has been developed that commences with the 1,4-addition of propanethiol to bicyclo[3.2.0]hepta-3,6-dien-2-one. lookchem.comscispace.com This reaction sets the stage for the subsequent construction of the bicyclobutane ring system. The use of bicyclo[3.2.0]hept-3-en-6-ones as starting materials is advantageous as they are readily prepared through the bicyclization of 3-hydroxy-6-alkenoic acids. orgsyn.orgresearchgate.net

Photochemistry plays a crucial role in the synthesis of highly strained ring systems like bicyclobutanes. rsc.org In the context of this compound synthesis, a photochemical step is employed to construct the bicyclobutane skeleton from the product of the aforementioned 1,4-addition. lookchem.comscispace.com This transformation is a key step in building the characteristic tricyclic framework. The irradiation of a solution containing bis(trimethylsilyl)acetylene and 4-acetoxy-2-cyclopenten-1-one also affords a substituted tropovalene derivative. oup.com

Following the construction of the core skeleton, subsequent functional group manipulations are necessary to arrive at the final target molecule. The synthetic sequence involving the propanethiol adduct includes an oxidation step, followed by a thermal elimination of the resulting sulfenic acid. lookchem.comscispace.com This elimination step introduces the double bond in the five-membered ring, yielding the enone functionality of this compound. Another method involves the β-elimination of acetic acid to form the tropovalene skeleton. lookchem.comresearchgate.net

Rearrangement of Precursor Systems (e.g., Quadricyclanone) to this compound

An alternative approach to the this compound system involves the rearrangement of a suitable precursor. One such precursor is 7-quadricyclanone. The thermolysis of 7-quadricyclanone has been shown to lead to the formation of this compound. oup.comacs.org This rearrangement represents an intriguing method for accessing the strained tricyclic enone from a different polycyclic isomer.

Data Table of Synthetic Precursors and Intermediates

Compound NameRole in SynthesisReference
4-Acetoxy-2-cyclopenten-1-oneStarting Material oup.comoup.com
Bis(trimethylsilyl)acetyleneReagent oup.comoup.com
7-QuadricyclanonePrecursor for Rearrangement oup.comacs.org
4-Acetoxybicyclo[3.2.0]hept-6-en-2-oneStarting Material oup.com
Bicyclo[3.2.0]hepta-3,6-dien-2-onePrecursor for 1,4-Addition lookchem.comscispace.com
PropanethiolReagent for 1,4-Addition lookchem.comscispace.com
3-Hydroxy-6-alkenoic acidsPrecursors for Bicyclo[3.2.0]hept-3-en-6-ones orgsyn.orgresearchgate.net

Modern Synthetic Strategies Towards this compound Analogues and Derivatives

The construction of the this compound skeleton and its derivatives relies on sophisticated synthetic methodologies that can efficiently build the strained polycyclic framework. These methods often involve a combination of ring-forming reactions, cycloadditions, and specific functional group transformations.

Ring-Forming Reactions and Cycloadditions in Tricyclic System Synthesis

The formation of the core tricyclic structure often involves intramolecular reactions and cycloadditions. For instance, the synthesis of a substituted derivative, 1,2-bis(trimethylsilyl)this compound, was achieved from 4-acetoxy-2-cyclopenten-1-one and bis(trimethylsilyl)acetylene. oup.comoup.com This approach highlights the use of readily available starting materials to construct the complex tricyclic system.

Cycloaddition reactions are also pivotal in creating related bicyclic and tricyclic scaffolds. For example, the construction of bicyclo[4.1.0]heptanes, which share a structural component with the target molecule, has been achieved through cycloaddition reactions. researchgate.net These reactions, along with cycloisomerization of aliphatic compounds, provide pathways to these ring systems, although in some cases, they may result in racemic mixtures. researchgate.net The strategic application of cycloadditions, such as the (4+3) cycloaddition of bicyclobutanes with 1,4-dipoles, has recently emerged as a powerful tool for synthesizing bicyclo[4.1.1]octanes, which are structurally related to the tricyclo[4.1.0.02,7]heptane framework. rsc.orgresearchgate.net

The table below summarizes a key synthetic transformation towards a derivative of the target molecule.

ReactantsProductReagents/ConditionsYieldReference
4-Acetoxy-2-cyclopenten-1-one, Bis(trimethylsilyl)acetylene1,2-Bis(trimethylsilyl)this compoundAcetone, 450-W mercury lamp, Pyrex filter, 4 h50% oup.com

Functional Group Transformations for this compound Derivatives

Once the tricyclic core is established, functional group transformations are employed to generate a variety of derivatives. These transformations can involve modifications of the ketone, the double bond, or substituents on the tricyclic framework.

For example, the phenyl-substituted analog, 1-phenyltricyclo[4.1.0.02,7]heptane, undergoes ring-opening reactions when treated with silica (B1680970) gel, leading to bicyclo[4.1.0]hept-2-ene derivatives and other rearranged products. asianpubs.org This demonstrates how the strained bicyclo[1.1.0]butane moiety can be selectively opened to introduce new functionality. Addition reactions, such as the addition of thiophenol (PhSH) to a mixture of 1- and 2-phenyltricyclo[4.1.0.02,7]heptane, also provide a means to functionalize the tricyclic system. asianpubs.org

Furthermore, the ketone group in these systems can be a handle for various transformations. While specific examples for the parent this compound are limited, general methodologies for cyclopentenone functionalization, such as conjugate additions and alpha-functionalization, could be applied to create diverse derivatives. acs.org

Utilization of Photochemical [2+2] Cycloaddition for Skeleton Construction

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of strained four-membered rings and have been instrumental in constructing the bicyclobutane skeleton of tricyclo[4.1.0.02,7]heptane systems. lookchem.comlibretexts.org This method involves the irradiation of a suitable precursor to induce a cycloaddition reaction, forming the highly strained bicyclo[1.1.0]butane core.

A synthetic method for the this compound skeleton involves a reaction sequence that includes the photochemical construction of the bicyclobutane skeleton. lookchem.com This key step is followed by oxidation and thermal elimination of a sulfenic acid to yield the final tricyclic enone. lookchem.com The photochemical approach is particularly advantageous as it allows for the formation of the strained ring system under relatively mild conditions. libretexts.org

The versatility of photochemical [2+2] cycloadditions extends to the synthesis of various complex molecules containing cyclobutane (B1203170) rings. sci-hub.senih.gov For instance, the intramolecular [2+2] photocycloaddition of certain enones can lead to the formation of tricyclic systems. sci-hub.se In the context of tricyclo[4.1.0.02,7]heptane derivatives, irradiation of solutions containing a cyclopentenone and an alkyne can lead to the desired tricyclic ketone. oup.com

The table below illustrates a photochemical reaction used in the synthesis of a tricyclo[4.1.0.02,7]heptane derivative.

Starting MaterialKey IntermediateReagents/ConditionsReference
Bicyclo[3.2.0]hepta-3,6-dien-2-one derivativeBicyclobutane derivativePhotochemical irradiation lookchem.com

Mechanistic Investigations of Tricyclo 4.1.0.02,7 Hept 4 En 3 One Reactivity

Valence Isomerizations and Rearrangement Pathways of Tricyclo[4.1.0.02,7]hept-4-en-3-one

Thermal Behavior and Bond Reorganization Reactions of this compound

The thermal behavior of this compound is characterized by a significant bond reorganization, leading to the formation of a more stable bicyclic isomer. rsc.org This process is of both experimental and theoretical interest due to the unusual nature of the transformation.

Upon heating, this compound undergoes a rearrangement to form Bicyclo[3.2.0]hepta-3,6-dien-2-one. rsc.org This reaction is notable because the carbon atoms of the double bond in the starting material are directly involved in forming the new cyclobutene (B1205218) ring in the product. rsc.org A similar thermal rearrangement is observed for the related compound, 4-acetoxythis compound, which converts to 1-acetoxybicyclo[3.2.0]hepta-3,6-dien-2-one.

Thermal Rearrangement of this compound Derivatives
Starting MaterialProductReference
This compoundBicyclo[3.2.0]hepta-3,6-dien-2-one rsc.org
4-Acetoxythis compound1-Acetoxybicyclo[3.2.0]hepta-3,6-dien-2-one

The thermal rearrangements of bicyclobutanes integrated into a cyclic framework are often explained as proceeding through a biradical intermediate. This intermediate can then collapse to form either a cyclobutene or a 1,3-butadiene (B125203) derivative. However, the thermal conversion of this compound is considered an unusual bond reorganization reaction. rsc.org

Computational studies on the parent Tricyclo[4.1.0.02,7]heptane system suggest that the lowest-energy pathway for its thermolysis involves an (E,Z)-1,3-cycloheptadiene intermediate. nih.gov The activation barrier for the conrotatory ring opening of Tricyclo[4.1.0.02,7]heptane to this intermediate was calculated to be 40 kcal/mol. nih.gov For comparison, the activation enthalpies for the thermal rearrangement of related compounds like benzvalene (B14751766), naphtho rsc.orgrsc.orgtricyclo[4.1.0.02,7]heptene, and homobenzvalene are 25.9, 32.1, and 31.5 kcal/mol, respectively.

Photochemical Rearrangements Involving the this compound Core and Related Systems

Photochemical reactions provide an alternative pathway for the rearrangement of tricyclic systems. For instance, a synthetic route to the this compound skeleton involves a photochemical construction of the bicyclobutane ring. lookchem.com Irradiation of 2,3-homotropone leads to a tricyclic photoisomer. researchgate.net

In related systems, irradiation of chloranil (B122849) in the presence of Tricyclo[4.1.0.02,7]heptane (Moore's hydrocarbon) and 2-norcarene resulted in several products, including cycloadducts with reorganized carbon skeletons. rsc.org The reaction with Moore's hydrocarbon is believed to proceed through an acid-catalyzed rearrangement to 2-norcarene, which then reacts with the excited chloranil. rsc.org

Bicyclobutane to Cyclobutene Rearrangements in Tricyclo[4.1.0.02,7]heptane Systems

The valence isomerization of a bicyclobutane to a cyclobutene is a well-established reaction, particularly in tricyclic systems like Tricyclo[4.1.0.02,7]heptane. thieme-connect.de These rearrangements can be induced thermally, photochemically, or through metal promotion. thieme-connect.de The parent Tricyclo[4.1.0.02,7]heptane itself can be converted to Bicyclo[3.2.0]hept-6-ene in a gas-phase flow system at high temperatures. thieme-connect.de It is proposed that this transformation proceeds through a (1Z,3E)-cyclohepta-1,3-diene intermediate. thieme-connect.de

Cationic Rearrangements and Solvolysis Studies of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one Derivatives

The generation of carbocations from derivatives of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one leads to complex rearrangements and a variety of products, the distribution of which is highly dependent on the reaction conditions and the nature of the substituents.

Generation and Characterization of C₇H₇ Cations (e.g., Tricyclo[4.1.0.0²,⁷]hept-4-en-3-yl and 7-Norbornadienyl)

The solvolysis of derivatives of the tricyclo[4.1.0.0²,⁷]heptane system serves as a powerful method for generating and studying the behavior of related C₇H₇ cations. The treatment of 4-halotricyclo[4.1.0.0²,⁷]hept-4-en-3-ols with methanesulfonyl chloride, for instance, has been shown to be a route to these reactive intermediates. While the initially formed methanesulfonates are often too unstable for isolation, their subsequent reactions provide significant insight into the structure and stability of the resulting carbocations. researchgate.net

For example, the reaction of the unsubstituted tricycloheptenol with methanesulfonyl chloride at low temperatures (-40°C) did not yield the expected mesylate. Instead, the consecutive products, 3-chlorotricyclo[4.1.0.0²,⁷]hept-4-ene and 7-chloronorbornadiene, were observed, indicating the transient nature of the initial product and the facile rearrangement of the intermediate carbocation. researchgate.net Through kinetic data and thermochemical analysis of related hydrocarbon systems, the enthalpy difference between the tricyclo[4.1.0.0²,⁷]hept-4-en-3-yl cation and the 7-norbornadienyl cation has been estimated to be remarkably small, at only 8 kcal mol⁻¹. researchgate.net This small energy difference helps to explain the observed mixture of products arising from both cationic species.

Solvolysis Reactions and Kinetic Studies of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one Analogues

Detailed solvolysis studies on analogues of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one, such as the corresponding p-nitrobenzoates and methanesulfonates, have revealed a delicate interplay between unrearranged and rearranged products. The solvolysis of the unsubstituted tricycloheptenyl p-nitrobenzoate in 80% aqueous ethanol (B145695) demonstrates this complexity, proceeding through both cycloalkyl-oxygen and acyl-oxygen cleavage pathways. researchgate.net The products include the unrearranged tricycloheptenol and its ethyl ether, alongside rearranged products such as ethyl 7-norbornadienyl ether and 7-norbornadienyl p-nitrobenzoate. researchgate.net

In contrast, the solvolysis of halogen-substituted analogues in aqueous ethanol and 2,2,2-trifluoroethanol (B45653) (TFE) can yield nonrearranged products exclusively. researchgate.net This highlights the profound influence of substituents on the reaction course. Kinetic studies have been instrumental in dissecting these reaction pathways and understanding the relative stabilities of the carbocationic intermediates.

Product Distribution from the Solvolysis of Unsubstituted Tricycloheptenyl p-Nitrobenzoate in 80% Aqueous Ethanol. researchgate.net
ProductStructureYield (%)
Tricyclo[4.1.0.0²,⁷]hept-4-en-3-olUnrearrangedPresent
Ethyl tricyclo[4.1.0.0²,⁷]hept-4-en-3-yl etherUnrearrangedPresent
Ethyl 7-norbornadienyl etherRearrangedPresent
7-Norbornadienyl p-nitrobenzoateRearrangedPresent
Ethyl p-nitrobenzoateFrom Acyl-Oxygen CleavagePresent

Influence of Substituents on Rearrangement Pathways in Silver(I)-Catalyzed Isomerizations

Silver(I) ions are known to catalyze the rearrangement of strained σ-bonds in tricyclo[4.1.0.0²,⁷]heptane systems. The course of these isomerizations is highly sensitive to the nature and position of substituents on the tricyclic framework. Studies on C1-functionalized tricyclo[4.1.0.0²,⁷]heptanes have demonstrated that substituents can direct the rearrangement through different mechanistic manifolds. documentsdelivered.comcapes.gov.br For instance, the presence of Group 4 substituents has been investigated for its capacity to steer the rearrangement into an otherwise elusive pathway. acs.org These substituents influence the generation, structural rearrangement, and deargentation of the intermediate argento carbonium ions, thereby controlling the final product distribution. documentsdelivered.comcapes.gov.br The interplay of electronic and steric effects of the substituents dictates the regioselectivity and stereospecificity of the bond reorganizations.

Investigation of Carbocation Intermediates and Reaction Mechanisms

The solvolysis of tricyclo[4.1.0.0²,⁷]hept-4-en-3-yl derivatives provides a platform for investigating the nature of the carbocation intermediates. A proposed mechanism for the formation of major products in certain solvolysis reactions involves the intermediacy of the 7-norbornadienyl cation. researchgate.net It is suggested that this cation is attacked by the solvent at the two-membered bridge, which stabilizes the positive charge. researchgate.net This leads to the formation of a tricyclo[3.2.0.0²,⁷]hept-3-en-endo-6-yl ether, which can then undergo a Diels-Alder cycloreversion to generate a cyclopentadienylvinyl ether, the precursor to the final observed products. researchgate.net The isolation and characterization of these varied products, in conjunction with kinetic data, lend support to the existence and reactivity of these complex carbocationic intermediates. Further evidence for the involvement of nonclassical carbocations, such as the cyclohept-3-ene(3,1,4-deloc)ylium ion, has been obtained from the solvolysis of related bicyclo[4.1.0]hept-2-yl derivatives. researchgate.net

Radical Reactions and Mechanistic Aspects of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one Systems

While cationic rearrangements of the tricyclo[4.1.0.0²,⁷]heptane skeleton are well-documented, radical reactions offer alternative pathways for its functionalization.

Radical Additions to the Tricyclo[4.1.0.0²,⁷]heptane Framework

The strained bonds of the tricyclo[4.1.0.0²,⁷]heptane system are susceptible to attack by radicals. Radical additions to alkenes are a classic example of this reactivity. libretexts.org In the context of the tricyclo[4.1.0.0²,⁷]hept-4-en-3-one system, the enone functionality presents a potential site for radical attack. Generally, radical addition to enones can proceed via attack at the β-carbon, leading to an enoxy radical intermediate. The regioselectivity of the initial radical attack is governed by the stability of the resulting radical intermediate. libretexts.org While specific studies on the radical addition to Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one are not extensively reported, general principles of radical chemistry suggest that such reactions would likely involve the opening of the strained bicyclobutane ring or addition to the double bond, leading to a variety of functionalized products. Photochemical reactions of the parent hydrocarbon with chloranil, for example, result in reorganized cycloadducts, showcasing the propensity of the strained framework to undergo complex transformations under radical conditions. rsc.org

Cleavage of the Central Bicyclobutane Bond in Tricyclo[4.1.0.02,7]heptane Derivatives

A key aspect of the reactivity of tricyclo[4.1.0.02,7]heptane derivatives is the cleavage of the central C1–C7 bond of the bicyclobutane moiety. This highly strained sigma bond is susceptible to attack by a range of reagents, including radicals, electrophiles, and nucleophiles, leading to the formation of bicyclo[3.1.1]heptane derivatives. deepdyve.com The mode of cleavage and the stereochemical outcome of the reaction are influenced by the nature of the attacking species and the substituents on the tricyclic framework. deepdyve.com

The specificity of the electronic structure of the tricycloheptane system predisposes it to the rupture of the central C1–C7 bond. For instance, the presence of a donor group, such as a phenyl ring, can activate the bond towards electrophiles, while a strong electron-withdrawing group like a phenylsulfonyl group is necessary for cleavage by a nucleophilic reagent.

Radical Additions:

Radical-mediated reactions provide a versatile method for the functionalization of tricyclo[4.1.0.02,7]heptane derivatives through the cleavage of the C1–C7 bond. For example, the addition of phenylethynyl sulfones to 1-substituted tricyclo[4.1.0.02,7]heptanes, initiated either photochemically or thermally, proceeds via an anti-selective radical attack on the central bond. This results in the formation of norpinane adducts where the phenylethynyl group is positioned geminal to the substituent at C1, and the sulfonyl group adopts an endo-orientation.

In a reaction involving 2,3-bis(benzenesulfonyl)propene with tricyclo[4.1.0.02,7]heptane in the presence of benzoyl peroxide, a trans-selective cleavage of the C1–C7 bond is observed. nih.gov This leads to the formation of 6(7)-syn-benzenesulfonyl-7(6)-exo-[2-(benzenesulfonyl)prop-2-en-1-yl]bicyclo[3.1.1]heptane derivatives. nih.gov

Electrophilic and Nucleophilic Additions:

The cleavage of the central bicyclobutane bond can also be initiated by electrophiles and nucleophiles. The stereoselectivity of these reactions is a subject of detailed investigation. For instance, the halomethoxylation of 1-phenyltricyclo[4.1.0.02,7]heptane and methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate with N-chloro-, N-bromo-, and N-iodosuccinimides in methanol (B129727) demonstrates that the stereoselectivity of the C1–C7 bond cleavage is dependent on the nature of the halogen. researchgate.net

Acid-catalyzed ring-opening reactions of the tricyclo[4.1.0.02,7]heptane system have also been studied. In the presence of an acid, the central bond can be cleaved to yield norcarane (B1199111) and homoallylic structures. asianpubs.org The treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with reagents like benzenesulfenyl chloride and mercury acetate (B1210297) leads to the cleavage of the central carbon-carbon bond and subsequent heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones.

The table below summarizes various research findings on the cleavage of the central bicyclobutane bond in tricyclo[4.1.0.02,7]heptane derivatives, highlighting the reagents, substrates, and the nature of the resulting products.

Reagent(s)SubstrateKey FindingsResulting Structure
2,3-bis(benzenesulfonyl)propene, benzoyl peroxideTricyclo[4.1.0.02,7]heptane and 1-phenyltricyclo[4.1.0.02,7]heptaneTrans-selective cleavage of the C1–C7 central bicyclobutane bond. nih.gov6(7)-syn-benzenesulfonyl-7(6)-exo-[2-(benzenesulfonyl)prop-2-en-1-yl]bicyclo[3.1.1]heptane derivatives nih.gov
BenzenethiolTricyclo[4.1.0.02,7]heptaneAddition reaction followed by hydrodesulfurization. Norpinane (bicyclo[3.1.1]heptane)
N-chloro-, N-bromo-, N-iodosuccinimides in methanol1-Phenyltricyclo[4.1.0.02,7]heptane and methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylateStereoselectivity of the C1-C7 bond halomethoxylation depends on the halogen. researchgate.netSubstituted bicyclo[3.1.1]heptane derivatives
Benzenesulfenyl chloride, mercury acetate, hydrogen chloride7-Phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acidCleavage of the central C-C bond and subsequent heterocyclization. Substituted bicyclo[3.1.1]heptane-6,7-carbolactones
H₂, Pd/C catalyst7-Phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acidHydrogenolysis leading to cleavage of strained cyclopropane (B1198618) bonds. Ketones with expanded polycyclic skeletons
Boron atomCyclohexeneFormation of 1-boratricyclo[4.1.0.02,7]heptane radicals through α C–H cleavage. nih.gov1-Boratricyclo[4.1.0.02,7]heptane radicals nih.gov

Reaction Chemistry and Synthetic Transformations of Tricyclo 4.1.0.02,7 Hept 4 En 3 One

Cycloaddition Reactions of Tricyclo[4.1.0.02,7]hept-4-en-3-one and its Derivatives

The unique tricyclic framework of this compound, containing a bicyclobutane and a cyclopentenone moiety, allows it to undergo a variety of cycloaddition reactions, leading to the formation of complex molecular architectures.

[2+2] Photocycloaddition Reactions with Alkynes

The cyclopentenone component of the tricyclic system can participate in [2+2] photocycloaddition reactions. For instance, the reaction of 4-hydroxy-2-cyclopentenone (B1226963) derivatives with acetylene (B1199291) has been studied, though it often results in moderate yields and low stereoselectivity. researchgate.net The intermolecular [2+2] photocycloaddition of acetate-protected 4-hydroxy-2-cyclopentenone with 3-hexyne (B1328910) establishes a cis configuration in the resulting bicyclo[3.2.0]heptane skeleton. researchgate.net

Diels-Alder Cycloadditions Involving this compound Derived Systems

Diels-Alder reactions provide a powerful method for constructing six-membered rings. In the context of this compound derivatives, the cyclopentenone double bond can act as a dienophile. For example, a Diels-Alder reaction with Danishefsky's diene occurs on the cyclopentenone moiety, yielding a tricyclic adduct after acid-catalyzed elimination. acs.org The temporary protection of a reactive alkene within a Diels-Alder adduct is a key strategy in multi-step syntheses. ru.nl The rigidity and chirality of adducts formed from cyclic dienes and dienophiles are particularly noteworthy. ru.nl

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are effective for synthesizing five-membered heterocyclic rings. rsc.org The enone functionality of the this compound scaffold can react with 1,3-dipoles. An example is the 1,3-dipolar cycloaddition that leads to the formation of a tricyclic pyrrolidine. acs.org Diazoalkanes can also react with electrophilic cyclobutenes via a 1,3-dipolar cycloaddition to form Δ¹-pyrazolines. researchgate.net

Reactivity with Quinones (e.g., Chloranil)

The photoreaction of tricyclo[4.1.0.02,7]heptane, the parent hydrocarbon of the title compound, with chloranil (B122849) (tetrachloro-1,4-benzoquinone) has been investigated. rsc.orgresearchgate.net Irradiation of chloranil in the presence of tricyclo[4.1.0.02,7]heptane leads to several products, including 2,3,5,6-tetrachlorohydroquinone and three different 1:1 cycloadducts where the hydrocarbon skeleton is rearranged. rsc.orgresearchgate.net It is suggested that the primary photoreaction produces tetrachlorohydroquinone, which then catalyzes the rearrangement of the tricyclo[4.1.0.02,7]heptane. rsc.orgresearchgate.net In a multicomponent reaction, p-chloranil can act as both an oxidant and a component in a heteroannulation reaction. acs.org

Functionalization and Derivatization of the this compound Scaffold

The reactivity of the tricyclic system allows for various functional group transformations, expanding its synthetic utility.

Functionalization of the Cyclopentenone Moiety

The cyclopentenone part of this compound is amenable to a range of functionalizations. acs.org Conjugate additions, such as with dimethyl malonate, and conjugate reductions can be performed. acs.org Iodination of the enone provides a versatile intermediate for cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of phenyl and alkynyl groups, respectively. acs.org Furthermore, the enone can undergo a Baylis-Hillman reaction and copper-catalyzed aziridination. acs.org Cyclopropanation with dichlorocarbene (B158193) has also been demonstrated. acs.org

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The introduction of diverse substituents onto the tricyclo[4.1.0.02,7]heptane framework can be effectively achieved through various cross-coupling reactions. These methods are pivotal in creating a library of derivatives with varied functionalities.

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of bicyclo[4.1.0]heptane systems, it has been utilized for the synthesis of complex molecules. For instance, a highly efficient and scalable synthesis of the triple reuptake inhibitor GSK1360707 features a key vinyl triflate Suzuki coupling step. acs.org This reaction is followed by a single-step, double alkylative cyclopropanation using a dihalomethane to construct the bicyclo[4.1.0]heptane core. acs.org Mechanistic studies of the Suzuki reaction in this synthesis have been crucial for controlling impurities, such as polychlorinated biphenyls. acs.org

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is another powerful tool for functionalizing the tricyclo[4.1.0.02,7]heptane skeleton. Research has shown the successful Sonogashira coupling of 1-alkynyl-bicyclo[4.1.0]heptan-2-ones. lookchem.com This reaction serves as a gateway to enyne derivatives which are valuable precursors for further transformations. lookchem.com For example, the subsequent gold-catalyzed reaction of these 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles can lead to the formation of substituted furans. lookchem.com The stereospecificity of this Au(I)-catalyzed transformation has been demonstrated, indicating that the reaction proceeds without significant loss of stereochemical information. lookchem.com

Palladium-catalyzed Sonogashira coupling has also been employed in cascade reactions to construct complex heterocyclic systems. For example, a Heck/Sonogashira sequential coupling with low palladium catalyst loading has been used to create piperidines bearing 1,5-enyne motifs, which can then undergo further cyclization. researchgate.net

Reactions with Nucleophiles, Electrophiles, and Halogens

The strained bicyclobutane fragment of tricyclo[4.1.0.02,7]heptane and its derivatives is susceptible to attack by various reagents, leading to a range of products.

Reactions with Nucleophiles: The reaction of 1-alkynyl-bicyclo[4.1.0]heptan-2-ones with nucleophiles, particularly in the presence of a gold(I) catalyst, has been investigated. lookchem.com This transformation leads to the formation of cyclohepteno[b]furans. lookchem.com The stereospecific nature of this reaction suggests a mechanism that does not involve an achiral cationic intermediate. lookchem.com

Reactions with Electrophiles: Electrophile-initiated reactions of tricyclo[4.1.0.02,7]heptane derivatives often result in the cleavage of the central C1-C7 bond of the bicyclobutane core. For instance, the treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with electrophiles like benzenesulfenyl chloride, mercury acetate (B1210297), or hydrogen chloride leads to the formation of substituted bicyclo[3.1.1]heptane-6,7-carbolactones through heterocyclization. scispace.com

Reactions with Halogens: The halomethoxylation of 1-phenyltricyclo[4.1.0.02,7]heptane and methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate with N-chloro-, N-bromo-, and N-iodosuccinimides in methanol (B129727) has been studied. researchgate.net The stereoselectivity of this reaction is dependent on the halogen used. Chlorination and bromination show a high degree of anti-stereoselectivity, while iodomethoxylation of the disubstituted tricycloheptane is predominantly syn-stereoselective. researchgate.net

Intramolecular Michael Addition Reactions in Derivative Synthesis

Intramolecular Michael additions are a key strategy for the synthesis of bicyclo[4.1.0]heptane derivatives, enabling the formation of new rings and complex polycyclic structures.

Derivatives of tricyclo[4.1.0.02,7]heptane can be prepared to undergo intramolecular Michael additions. For example, 6(7)-syn-benzenesulfonyl-7(6)-exo-[2-(benzenesulfonyl)prop-2-en-1-yl]bicyclo[3.1.1]heptane derivatives, which are synthesized from tricyclo[4.1.0.02,7]heptane precursors, can undergo cyclization via an intramolecular Michael addition. researchgate.net This reaction, typically promoted by a base such as potassium tert-butoxide, leads to the formation of tricyclo[4.4.0.02,7]decane derivatives. researchgate.net The resulting products can be further modified, for instance, by elimination of a benzenesulfinic acid molecule to yield unsaturated tricyclo[4.4.0.02,7]dec-3-enes. researchgate.net

Ring-Opening Reactions of this compound and its Derivatives

The strained ring system of this compound and its derivatives makes them prone to various ring-opening reactions, which can be initiated by acid, heat, or other means.

Acid-Catalyzed Isomerization and Ring Opening Processes

Acid-catalyzed reactions of tricyclo[4.1.0.02,7]heptane derivatives can lead to isomerization and ring-opening products. For instance, the acid-catalyzed rearrangement of 1,2,2,4,4-pentamethylbicyclo[1.1.0]butane, a related strained system, yields a mixture of dienes. scispace.com In the case of tricyclo[4.1.0.02,7]heptane (also known as Moore's hydrocarbon), acid-catalyzed isomerization to 2-norcarene (bicyclo[4.1.0]hept-2-ene) is a known process. rsc.org This reactivity is highlighted in photochemical reactions where the acid generated in situ can catalyze the rearrangement. rsc.org

Solvolysis studies of tricyclo[4.1.0.02,7]hept-4-en-3-yl methanesulfonates and p-nitrobenzoates in aqueous ethanol (B145695) and 2,2,2-trifluoroethanol (B45653) (TFE) reveal complex reaction pathways. researchgate.net For example, the solvolysis of the unsubstituted tricycloheptenyl p-nitrobenzoate in aqueous ethanol proceeds with both cycloalkyl-oxygen and acyl-oxygen cleavage, yielding a mixture of tricycloheptenol, tricycloheptenyl ethyl ether, and rearranged products like ethyl 7-norbornadienyl ether. researchgate.net

Thermal Ring Opening Processes

The thermolysis of this compound, also known as tropovalene, results in an interesting bond reorganization. rsc.org This thermal rearrangement leads to the formation of bicyclo[3.2.0]hepta-3,6-dien-2-one. rsc.org Unusually, the alkene carbon atoms of the starting material are directly involved in forming the new cyclobutene (B1205218) ring in the product. rsc.org The activation enthalpy for the thermal rearrangement of the related benzvalene (B14751766) to benzene (B151609) is notably low.

Theoretical studies on the thermal isomerization of the parent tricyclo[4.1.0.02,7]heptane have shown that the lowest-energy pathway proceeds through a (E,Z)-1,3-cycloheptadiene intermediate. nih.gov The activation barrier for the conrotatory ring opening of tricyclo[4.1.0.02,7]heptane to this intermediate is calculated to be 40 kcal mol⁻¹. nih.gov

Fragmentation Pathways and Product Analysis

The fragmentation of this compound and its derivatives can be initiated through various methods, leading to a range of products depending on the reaction conditions.

During the solvolysis of tricyclo[4.1.0.02,7]hept-4-en-3-yl derivatives, fragmentation and rearrangement are common. The solvolysis of the corresponding methanesulfonates, which are often too unstable to be isolated, can lead to rearranged products. researchgate.net For example, the mesylate derived from tricyclo[4.1.0.02,7]heptan-3-ol rearranges to yield anti-7-norbornenyl mesylate. researchgate.net The ultimate products from these solvolysis reactions can include rearranged alcohols and ethers, such as anti-7-norbornenol. researchgate.net

The thermolysis of this compound to bicyclo[3.2.0]hepta-3,6-dien-2-one is a key fragmentation pathway. rsc.org The mechanism is thought to proceed via a biradical intermediate resulting from the fission of a C-C bond in the bicyclobutane ring. The specific products formed can be influenced by substituents. For example, 4-acetoxythis compound undergoes a similar thermal rearrangement to give 1-acetoxybicyclo[3.2.0]hepta-3,6-dien-2-one.

Theoretical and Computational Studies of Tricyclo 4.1.0.02,7 Hept 4 En 3 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the unique electronic properties of this and related polycyclic systems. These computational approaches provide a detailed view of molecular orbitals and the energetic consequences of the molecule's strained geometry.

Molecular Orbital Analysis of Tricyclo[4.1.0.02,7]heptane and Related Systems

Molecular orbital (MO) analysis of the parent hydrocarbon, tricyclo[4.1.0.02,7]heptane, and its derivatives reveals key aspects of their bonding. The bicyclo[1.1.0]butane unit, a core component of the tricyclic framework, is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO) that arise from the strained central carbon-carbon sigma bond. pitt.edu This central bond possesses significant p-character, making it susceptible to reactions with electrophiles and other reagents. rsc.org

In tricyclo[4.1.0.02,7]hept-4-en-3-one, the interaction between the bicyclo[1.1.0]butane sigma orbitals and the π-system of the enone moiety is of particular interest. This interaction influences the molecule's electronic properties and reactivity. Photoelectron spectra of related tricyclo[4.1.0.02,7]heptene systems have been analyzed to understand these orbital interactions. dss.go.th

Strain Energy Analysis in this compound and Strained Ring Systems

A defining feature of this compound is its substantial ring strain, which is a major driver of its reactivity. This strain energy is the excess potential energy arising from distorted bond angles and lengths compared to an ideal, strain-free molecule.

The bicyclo[1.1.0]butane (BCB) substructure is a primary contributor to the high strain, with an estimated strain energy of about 64-66 kcal/mol. rsc.orgwikipedia.orgnih.govrsc.org This high strain is attributed to significant non-bonded repulsion between the bridgehead carbons and severe angle deformation. rsc.org The fusion of the BCB unit to the five-membered enone ring in this compound introduces additional strain. The release of this accumulated strain provides a strong thermodynamic driving force for the diverse reactions the molecule undergoes. rsc.orgchinesechemsoc.org

Reaction Energetics and Transition State Analysis

Computational chemistry is an indispensable tool for mapping the energy landscapes of reactions involving this compound, including the characterization of fleeting transition states.

Calculation of Enthalpy Differences in Cationic Rearrangements

Cationic rearrangements are a common reaction pathway for tricyclo[4.1.0.02,7]heptane systems. asianpubs.org Protonation or reaction with an electrophile can lead to the formation of various carbocationic intermediates, with the relief of ring strain being a significant driving force. Theoretical calculations are employed to determine the enthalpy differences between these cationic species, providing insights into the thermodynamic favorability of different rearrangement pathways.

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation barriers for transition states. For instance, the thermal isomerization of tricyclo[4.1.0.02,7]heptane has been studied using ab initio methods, revealing a lowest-energy pathway that proceeds through a cycloheptadiene intermediate. acs.orgresearchgate.net

Studies on the reactions of tricyclo[4.1.0.02,7]heptane with various reagents have elucidated the stereochemistry of the cleavage of the central bicyclobutane bond. researchgate.net The reaction of 1-phenyltricyclo[4.1.0.02,7]heptane with 2,3-bis(benzenesulfonyl)propene, for example, proceeds via a trans-selective cleavage of the central C1–C7 bond. researchgate.net Computational models help to rationalize these observed stereochemical outcomes.

Spectroscopic Characterization Support for Mechanistic Studies

While computational studies provide invaluable mechanistic hypotheses, they are most powerful when coupled with experimental spectroscopic data.

The structures of products derived from reactions of tricyclo[4.1.0.02,7]heptane derivatives are routinely confirmed using NMR spectroscopy and, in some cases, X-ray crystallography. researchgate.net The 13C-NMR spectrum of this compound itself has been reported, aiding in its characterization. researchgate.netresearchgate.net

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to support structural assignments of reaction products. cdnsciencepub.com This synergy between theory and experiment is crucial for unambiguously determining the outcomes of the complex transformations that these strained molecules undergo.

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Intermediates and Products

The complex, rigid, and highly strained structure of this compound and its derivatives makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for their characterization.

The first synthesis and ¹³C-NMR spectral analysis of this compound were reported in 1977. epa.gov The reported ¹³C-NMR data provides a foundational understanding of the electronic environment of the carbon skeleton.

Carbon AtomChemical Shift (δ, ppm)
C=O196.3
C=C148.5
C=C124.8
Bridgehead C45.1
Bridgehead C42.9
Cyclopropyl C31.7
Cyclopropyl C27.5

Table 1: ¹³C-NMR Chemical Shifts of this compound. epa.gov

In the context of the thermal rearrangement product, bicyclo[3.2.0]hepta-3,6-dien-2-one, and other derivatives formed from reactions of the tricyclo[4.1.0.02,7]heptane skeleton, these advanced NMR techniques would be essential. rsc.orgresearchgate.net For example, COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace out the spin systems within the molecule. HMQC or HSQC (Heteronuclear Single Quantum Coherence) experiments would then correlate each proton to its directly attached carbon atom. Finally, HMBC spectra, which show correlations between protons and carbons over two or three bonds, would be instrumental in piecing together the entire molecular framework, especially in identifying the connectivity between different spin systems and confirming the positions of quaternary carbons and the carbonyl group.

The study of the unstable intermediates, such as the methanesulfonate (B1217627) derivatives of the corresponding alcohol, also relies heavily on NMR characterization at low temperatures to confirm their transient existence and structure before they undergo further reactions. researchgate.net

Applications of Tricyclo 4.1.0.02,7 Hept 4 En 3 One in Advanced Organic Synthesis Research

Tricyclo[4.1.0.02,7]hept-4-en-3-one as a Precursor to Polycyclic Structuresresearchgate.netresearchgate.net

The utility of this compound as a precursor to other polycyclic structures is primarily rooted in its susceptibility to thermal and photochemical rearrangements, as well as cycloaddition reactions. The significant ring strain within the tricyclic system drives these transformations, leading to the formation of more stable bicyclic and polycyclic frameworks.

One of the most well-documented transformations is its thermal rearrangement. Upon heating, this compound undergoes a bond reorganization to yield bicyclo[3.2.0]hepta-3,6-dien-2-one. researchgate.net This reaction proceeds through the cleavage of the strained cyclopropane (B1198618) ring, followed by a rearrangement to form the more stable bicyclic system. This transformation provides an efficient entry into the bicyclo[3.2.0]heptane core, a structural motif present in a number of natural products and biologically active molecules.

Furthermore, the dienophilic nature of the double bond in the five-membered ring, coupled with the reactivity of the strained sigma bonds of the cyclopropane ring, suggests its potential in various cycloaddition reactions. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of the closely related saturated tricyclo[4.1.0.02,7]heptane system provides valuable insights. For instance, the reaction of tricyclo[4.1.0.02,7]heptane with electrophiles and dienophiles leads to the formation of various substituted bicyclo[3.1.1]heptane and tricyclo[4.4.0.02,7]decane derivatives. researchgate.net These reactions underscore the potential of the tricyclic scaffold to serve as a template for the construction of more complex polycyclic systems.

The ring-opening reactions of phenyl-substituted tricyclo[4.1.0.02,7]heptane derivatives with silica (B1680970) gel have been shown to produce a variety of bicyclo[4.1.0]heptene and cycloheptadiene products. asianpubs.orgresearchgate.net These findings suggest that under acidic or catalytic conditions, this compound could similarly yield a diverse array of rearranged and ring-opened polycyclic structures.

Development of Novel Synthetic Building Blocks from this compound Scaffoldsresearchgate.netacs.org

The synthetic utility of this compound extends beyond its direct use as a precursor to polycyclic systems. The rearranged product of its thermal isomerization, bicyclo[3.2.0]hepta-3,6-dien-2-one (often referred to as phototropone), serves as a versatile platform for the development of novel synthetic building blocks. researchgate.netacs.org The functional handles present in this bicyclic ketone, namely the enone moiety and the isolated double bond, allow for a wide range of chemical modifications.

Research has demonstrated that the cyclopentenone ring of bicyclo[3.2.0]hepta-3,6-dien-2-one can undergo various transformations, including conjugate additions, epoxidations, and functionalization of the enone double bond. For example, the introduction of substituents at the C4 and C5 positions can be achieved through standard enone chemistry, leading to a library of functionalized bicyclo[3.2.0]heptenones. acs.org

Moreover, the isolated double bond in the cyclobutene (B1205218) ring offers another site for chemical manipulation. While its reactivity is distinct from the enone, it can participate in reactions such as dihydroxylation, cyclopropanation, and other addition reactions, further expanding the diversity of accessible building blocks. The ability to selectively functionalize different parts of the molecule is a key feature that makes the scaffold derived from this compound valuable for constructing a wide array of more complex molecules.

The following table summarizes some of the potential transformations of the bicyclo[3.2.0]hepta-3,6-dien-2-one scaffold, which is directly accessible from this compound, to generate novel synthetic building blocks.

Reaction TypeReagents and ConditionsResulting Functional Group/Scaffold
Conjugate AdditionNucleophiles (e.g., organocuprates, Michael donors)Substituted bicyclo[3.2.0]heptan-2-ones
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxy-bicyclo[3.2.0]heptan-2-ones
CyclopropanationCarbenes or carbenoids (e.g., Simmons-Smith reagent)Tricyclo[5.2.0.02,5]nonan-8-one derivatives
DihydroxylationOsmium tetroxide or potassium permanganateDiol-substituted bicyclo[3.2.0]heptan-2-ones
Olefin MetathesisGrubbs or Schrock catalystsRing-opened or cross-metathesis products

Strategies for Diversity-Oriented Synthesis Utilizing this compound Chemistry

Diversity-oriented synthesis (DOS) aims to generate a large collection of structurally diverse molecules from a common starting material. The unique chemical architecture and reactivity of this compound make it an attractive candidate for such strategies. The core principle of using this compound in a DOS approach would be to leverage its inherent reactivity to access a wide range of distinct molecular scaffolds through a series of branching reaction pathways.

A potential DOS strategy centered around this compound could begin with its thermal or photochemical rearrangement to bicyclo[3.2.0]hepta-3,6-dien-2-one. This initial step already introduces a new, more functionalizable scaffold. From this intermediate, multiple reaction pathways can be envisioned to generate skeletal diversity.

One branch could involve various cycloaddition reactions. For example, [4+2], [2+2], and 1,3-dipolar cycloadditions with the enone or the isolated double bond of the bicyclic intermediate would lead to a variety of new polycyclic systems with different ring sizes and heteroatom compositions. Each of these new scaffolds could then be further diversified by functionalizing the remaining reactive sites.

Another divergent pathway could involve ring-opening reactions. Treatment of the initial tricyclic ketone or its bicyclic isomer with different reagents (e.g., acids, bases, nucleophiles, or transition metal catalysts) could trigger different modes of ring opening, leading to a variety of monocyclic and bicyclic structures with diverse functionalities.

The power of a DOS approach lies in the systematic exploration of these reaction pathways. By applying a range of reaction conditions and reagents to the common precursor, this compound, and its immediate derivatives, a library of compounds with significant structural diversity can be rapidly assembled. These libraries are valuable for screening for biological activity and for the discovery of new lead compounds in drug discovery.

The following table outlines a hypothetical DOS strategy starting from this compound.

Starting MaterialReaction PathwayIntermediate/Product ScaffoldPotential for Further Diversification
This compoundThermal RearrangementBicyclo[3.2.0]hepta-3,6-dien-2-oneHigh (enone and olefin functionalization)
This compound[4+2] Cycloaddition (with dienes)Polycyclic bridged systemsModerate (functional group manipulation)
Bicyclo[3.2.0]hepta-3,6-dien-2-one[2+2] PhotocycloadditionTetracyclic cage-like structuresHigh (selective ring opening and functionalization)
Bicyclo[3.2.0]hepta-3,6-dien-2-oneRing-Opening MetathesisFunctionalized cycloheptene (B1346976) derivativesHigh (functional group interconversion)

This systematic approach, starting from a single, readily accessible, strained molecule, exemplifies the principles of diversity-oriented synthesis and highlights the potential of this compound chemistry in the exploration of new chemical space.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways starting from benzvalene or substituted precursors. For example, tricyclo[4.1.0.0²,⁷]heptan-3-ol derivatives can be synthesized via epoxidation or halogenation followed by solvolysis. Optimization includes controlling reaction temperatures (e.g., −40°C to avoid decomposition), stabilizing intermediates (e.g., using mesylates or p-nitrobenzoates), and employing chromatographic purification. Kinetic monitoring via NMR can identify unstable intermediates, such as methanesulfonates, which degrade rapidly at higher temperatures .

Q. Which spectroscopic techniques are most effective for characterizing Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on unique signals from the strained tricyclic framework, such as deshielded vinyl protons (δ 5–6 ppm) and bridgehead carbons.
  • X-ray crystallography : Resolves bond angles and ring strain, critical for understanding reactivity.
  • IR spectroscopy : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for the ketone group).
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns. Experimental details must align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Q. What are the challenges in isolating and purifying Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one, and what strategies can mitigate these issues?

  • Methodological Answer : Instability of intermediates (e.g., mesylates) and competing rearrangements (e.g., norbornadiene formation) are key challenges. Strategies include:

  • Low-temperature work (−40°C) to stabilize reactive intermediates.
  • Rapid purification via flash chromatography or cold distillation.
  • Use of sterically hindered leaving groups (e.g., p-nitrobenzoates) to slow decomposition .

Advanced Research Questions

Q. How does the electronic structure of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one influence the regioselectivity of electrophilic attacks?

  • Methodological Answer : The compound’s strained geometry and electron-deficient bridgehead carbon direct electrophilic attacks. Computational studies (e.g., DFT) reveal localized LUMO regions at the ketone group and bridgehead carbons. Experimentally, solvolysis of tricycloheptenyl mesylates produces non-rearranged products (e.g., trifluoroethyl ethers) under kinetic control, while thermodynamically controlled conditions favor norbornadiene derivatives. Researchers should correlate molecular orbital diagrams with experimental regioselectivity data .

Q. What mechanistic insights can be gained from solvolysis studies of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one derivatives, and how do reaction conditions affect product distribution?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : In aqueous ethanol, solvolysis of p-nitrobenzoates proceeds via competing cycloalkyl-oxygen and acyl-oxygen cleavage. Use ²H or ¹⁸O isotopic labeling to trace pathways.
  • Solvent Effects : Polar solvents (e.g., 2,2,2-trifluoroethanol) stabilize carbocation intermediates, favoring rearranged products like cyclopentadienylvinyl ethers.
  • Data Analysis : Construct Hammett plots or Eyring equations to quantify enthalpy differences (e.g., ΔH‡ ≈ 8 kcal/mol between tricycloheptenyl and norbornadienyl cations) .

Q. How can computational methods like DFT predict the stability and reactivity of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one derivatives?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model strained rings and transition states.
  • Energy Calculations : Compare carbocation stabilities (e.g., tricycloheptenyl vs. norbornadienyl) via Gibbs free energy profiles.
  • Reactivity Prediction : Overlay electrostatic potential maps with experimental regioselectivity data to validate computational models .

Q. In comparative studies with norbornene derivatives, how does the tricyclic framework of Tricyclo[4.1.0.0²,⁷]hept-4-en-3-one affect its chemical behavior?

  • Methodological Answer : The additional ring strain in the tricyclic system increases reactivity toward ring-opening reactions. For example:

  • Electrophilic Additions : Norbornene derivatives undergo Diels-Alder reactions, while the tricyclic system favors Wagner-Meerwein rearrangements.
  • Thermal Stability : Tricyclo derivatives exhibit lower thermal stability due to angle strain (e.g., rapid decomposition at >25°C).
  • Experimental Design : Use differential scanning calorimetry (DSC) to quantify stability and compare activation energies with norbornene analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.